2-hydroxy-2-(3-iodophenyl)acetic acid
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Overview
Description
2-hydroxy-2-(3-iodophenyl)acetic acid is a chemical compound with the molecular formula C8H7IO3 and a molecular weight of 278.05 g/mol . This compound is characterized by the presence of a hydroxyl group and an iodine atom attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-(3-iodophenyl)acetic acid typically involves the iodination of phenylacetic acid derivatives. One common method includes the reaction of (3-iodophenyl)acetonitrile with aqueous sodium hydroxide under reflux conditions . The reaction mixture is then extracted with diethyl ether, and the aqueous phase is acidified with hydrochloric acid to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2-(3-iodophenyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(3-iodophenyl)acetic acid.
Reduction: Formation of 2-hydroxy-2-phenylacetic acid.
Substitution: Formation of 2-hydroxy-2-(3-substituted phenyl)acetic acid derivatives.
Scientific Research Applications
2-hydroxy-2-(3-iodophenyl)acetic acid has various applications in scientific research, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-2-(3-iodophenyl)acetic acid involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-2-phenylacetic acid: Lacks the iodine atom, making it less reactive in certain chemical reactions.
3-iodophenylacetic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.
(Diacetoxyiodo)benzene: Contains iodine in a different oxidation state and is used as an oxidizing agent in organic synthesis.
Uniqueness
2-hydroxy-2-(3-iodophenyl)acetic acid is unique due to the presence of both a hydroxyl group and an iodine atom on the phenyl ring. This combination of functional groups provides a unique reactivity profile, making it valuable in various chemical and biological applications.
Properties
CAS No. |
873963-87-2 |
---|---|
Molecular Formula |
C8H7IO3 |
Molecular Weight |
278 |
Purity |
95 |
Origin of Product |
United States |
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